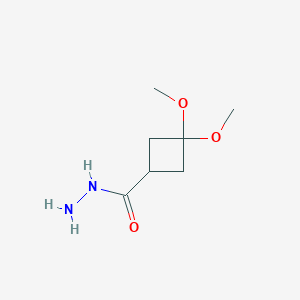
3,3-Dimethoxycyclobutane-1-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethoxycyclobutane-1-carbohydrazide: is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . It is characterized by a cyclobutane ring substituted with two methoxy groups and a carbohydrazide functional group. This compound is typically found as a brown to dark brown solid with a sweet taste .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxycyclobutane-1-carbohydrazide can be achieved through specific organic synthesis routes. One common method involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclobutane. This intermediate is then reacted with hydrazine hydrate to yield this compound .
Industrial Production Methods: The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3,3-Dimethoxycyclobutane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .
科学的研究の応用
Chemistry: 3,3-Dimethoxycyclobutane-1-carbohydrazide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological and medical research, this compound may be explored for its potential pharmacological properties. It could be used in the development of new drugs or therapeutic agents .
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .
作用機序
The mechanism of action of 3,3-Dimethoxycyclobutane-1-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The carbohydrazide functional group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
3,3-Dimethoxycyclobutanone: This compound is structurally similar but lacks the carbohydrazide functional group.
Cyclobutanecarboxylic acid: Another related compound, differing in the presence of a carboxylic acid group instead of the carbohydrazide.
Uniqueness: 3,3-Dimethoxycyclobutane-1-carbohydrazide is unique due to the presence of both methoxy groups and a carbohydrazide functional group on the cyclobutane ring.
特性
IUPAC Name |
3,3-dimethoxycyclobutane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-11-7(12-2)3-5(4-7)6(10)9-8/h5H,3-4,8H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAHHDMHCCTJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)NN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














